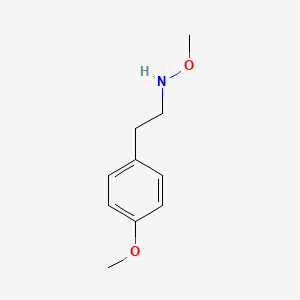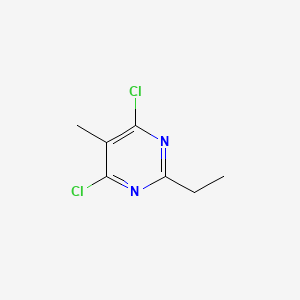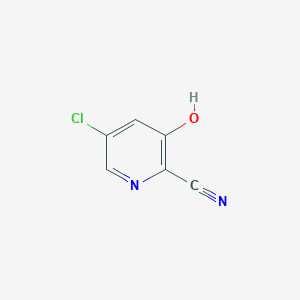![molecular formula C17H26ClNO3 B1398245 Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-91-4](/img/structure/B1398245.png)
Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine, which is a cyclic secondary amine. The presence of the tert-butyl and methylphenoxy groups suggests that it might have unique properties compared to simple pyrrolidine .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It would also have a tert-butyl group and a methylphenoxy group attached to it .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The pyrrolidine ring might undergo reactions at the nitrogen atom, and the tert-butyl and methylphenoxy groups could also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar pyrrolidine ring and the potentially aromatic methylphenoxy group could influence its solubility, while the nonpolar tert-butyl group could affect its reactivity .Wissenschaftliche Forschungsanwendungen
Sorption of Phenoxy Herbicides
This study reviews experiments on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, indicating soil organic matter and iron oxides as relevant sorbents. It suggests that sorption can be rationalized based on soil parameters like pH, organic carbon content, and iron content, contributing to understanding the environmental behavior of similar compounds (Werner, Garratt, & Pigott, 2012).
Synthetic Phenolic Antioxidants
This review discusses the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT). It highlights the detection of SPAs in various environmental matrices and their potential health risks, suggesting a need for future research into less toxic alternatives (Liu & Mabury, 2020).
Pesticide Industry Wastewater Treatment
This research explores treatment options for high-strength wastewater from pesticide production, mentioning the effectiveness of biological processes and granular activated carbon in removing toxic pollutants. It underscores the importance of experimental evaluation for process design and efficiency, relevant for managing waste from chemical synthesis processes (Goodwin, Carra, Campo, & Soares, 2018).
Environmental Fate of Parabens
The review covers the occurrence, fate, and behavior of parabens in aquatic environments, noting their biodegradability and continuous introduction into the environment from consumer products. It points out the ubiquity of parabens in water and sediments, relevant for understanding the environmental impact of widespread chemical use (Haman, Dauchy, Rosin, & Munoz, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(2-tert-butyl-4-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-11-6-7-15(13(8-11)17(2,3)4)21-12-9-14(18-10-12)16(19)20-5;/h6-8,12,14,18H,9-10H2,1-5H3;1H/t12-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQKQHWZXIQVPZ-KYSPHBLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


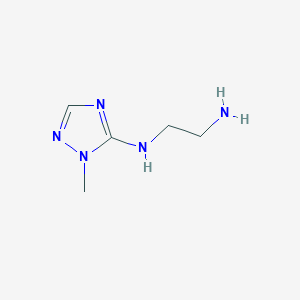




![1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1398168.png)
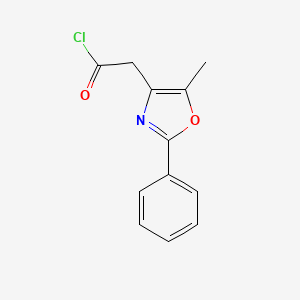
![[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1398172.png)

